4-(2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide
Description
This compound is a benzamide derivative featuring a structurally complex imidazole-thioacetamido backbone. Key structural elements include:
- Imidazole core: Substituted at the 1-position with a 2-(cyclopropylamino)-2-oxoethyl group and at the 5-position with a hydroxymethyl moiety.
- Thioacetamido linker: Bridges the imidazole ring to the benzamide moiety, a common pharmacophore in drug discovery for enhancing bioavailability and target binding .
Propriétés
IUPAC Name |
4-[[2-[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S/c19-17(27)11-1-3-12(4-2-11)22-16(26)10-28-18-20-7-14(9-24)23(18)8-15(25)21-13-5-6-13/h1-4,7,13,24H,5-6,8-10H2,(H2,19,27)(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVIJAROOUFDEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
The compound’s structural and functional uniqueness is highlighted through comparisons with related molecules:
Structural Analogues
| Compound Name / ID | Key Substituents | Molecular Weight (g/mol) | Reported Activity | Reference |
|---|---|---|---|---|
| Target Compound | Cyclopropylamino, hydroxymethyl, thioacetamido-benzamide | ~477.5 (calculated) | Not reported | - |
| 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) | Benzimidazole-thioacetamido, 2,4-dinitrophenyl | ~507.4 | Antimicrobial, anticancer | |
| 2-{4-[4-(1H-Benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) | Benzodiazole, phenoxymethyl-triazole, 4-bromophenyl-thiazole | ~659.5 | α-Glucosidase inhibition | |
| 4-[4-(tert-butyl)cyclohexylamino]methyl-N-(2H-tetrazol-5-yl)benzamide | Benzamide-tetrazole, tert-butylcyclohexyl, ethyl-methoxy-benzimidazole | ~574.7 | Not reported (structural) |
Key Observations :
However, the presence of a 2,4-dinitrophenyl group in W1 increases molecular weight and may reduce solubility compared to the cyclopropylamino-hydroxymethyl substituents in the target compound.
Enzyme Inhibition: Compound 9c (from ) demonstrates α-glucosidase inhibition, a property linked to antidiabetic applications.
Structural Complexity : The tetrazole-containing analog () highlights how heterocyclic termini (e.g., tetrazole vs. benzamide) influence solubility and metabolic stability.
Pharmacological Potential
- Antimicrobial Activity : Benzimidazole-thioacetamido derivatives (e.g., W1) show MIC values of 2–8 µg/mL against S. aureus and E. coli . The target compound’s hydroxymethyl group may improve membrane penetration.
- Anticancer Activity : Analogues with aryl-thiazole substituents (e.g., 9c) exhibit IC₅₀ values of 10–25 µM against MCF-7 cells , suggesting the target compound’s cyclopropyl group could enhance cytotoxicity via DNA intercalation.
Physicochemical Properties
- Solubility : The hydroxymethyl group in the target compound likely improves aqueous solubility compared to bromophenyl (9c) or tert-butylcyclohexyl () substituents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
